2-(Hexafluoropropoxy)ethyl amine
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Overview
Description
2-(Hexafluoropropoxy)ethyl amine is a chemical compound with the molecular formula C6H9F6NO. It is characterized by the presence of a hexafluoropropoxy group attached to an ethyl amine moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexafluoropropoxy)ethyl amine typically involves the reaction of hexafluoropropene with ethyl amine under controlled conditions. One common method includes the oligomerization of hexafluoropropene in the presence of fluorine-containing tertiary amines . The reaction is carried out at temperatures ranging from -20°C to 100°C, depending on the specific conditions and desired yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Hexafluoropropoxy)ethyl amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The hexafluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(Hexafluoropropoxy)ethyl amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biological systems and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Hexafluoropropoxy)ethyl amine involves its interaction with specific molecular targets and pathways. The hexafluoropropoxy group imparts unique electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are essential for understanding its effects in various applications .
Comparison with Similar Compounds
- 2-(Trifluoromethoxy)ethyl amine
- 2-(Pentafluoroethoxy)ethyl amine
- 2-(Heptafluoropropoxy)ethyl amine
Comparison: Compared to these similar compounds, 2-(Hexafluoropropoxy)ethyl amine is unique due to its specific fluorine content and the resulting chemical properties. The hexafluoropropoxy group provides distinct reactivity and stability, making it suitable for specialized applications .
Properties
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F6NO/c6-4(7,8)3(5(9,10)11)13-2-1-12/h3H,1-2,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJLBHWIESYVKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)(F)F)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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